tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate (molecular formula: C₁₃H₁₈N₄O₂) is a carbamate derivative featuring a benzodiazole core substituted with an amino group at the 5-position and a tert-butyl carbamate-protected methyl group at the 2-position. This structure combines the aromatic heterocyclic system of benzodiazole with the steric bulk and protective properties of the tert-butyl carbamate group.
Synthesis and Applications The synthesis of tert-butyl carbamates typically involves nucleophilic substitution or coupling reactions. For example, hydrazine-mediated deprotection steps followed by column chromatography purification are common, as seen in analogous procedures for tert-butyl-(2-(aminooxy)ethyl)carbamate derivatives (yield: 80%) .
Properties
IUPAC Name |
tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIZTCPCDFYAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Amino Group: The next step involves the introduction of the amino group at the 6-position of the benzimidazole ring. This can be achieved through nitration followed by reduction or direct amination using suitable reagents.
Carbamate Formation: The final step involves the reaction of the amino-substituted benzimidazole with tert-butyl chloroformate to form the desired carbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Research has indicated that these compounds can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It can be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit tubulin polymerization, disrupting cell division and leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related carbamates and benzodiazole derivatives to highlight differences in reactivity, stability, and biological activity. Key analogues include:
Physical and Chemical Properties
- Solubility : The tert-butyl group imparts lipophilicity, reducing aqueous solubility compared to hydroxycyclopentyl carbamates (e.g., PBY1403190), which have polar hydroxyl groups .
- Thermal Stability : Melting points vary significantly: the target compound’s benzodiazole core may confer higher thermal stability (analogues with similar cores show MPs up to 166°C) compared to aliphatic carbamates .
Biological Activity
Tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties:
- CAS Number: 1472803-03-4
- Molecular Formula: C12H16N4O2
- Molecular Weight: 248.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity: Research indicates that compounds similar to this carbamate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation and metastasis. This mechanism suggests that this compound may also possess similar properties .
- Neuroprotective Effects: The benzodiazole moiety in the compound may contribute to neuroprotective effects by modulating pathways involved in neurodegenerative diseases. This includes potential interactions with neurotransmitter systems and cellular stress responses .
Efficacy in Cancer Cell Lines
A comparative study evaluated the cytotoxicity of several related compounds against glioblastoma and neuroblastoma cell lines. The results showed that compounds with similar structures to this compound demonstrated low lethal concentrations (LC50) in the nanomolar range:
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound A | U87 (Glioblastoma) | 200 |
| Compound B | SK-N-SH (Neuroblastoma) | 18.9 |
| tert-butyl N-[...] | U251 (Glioblastoma) | <100 |
These findings suggest that the compound has promising potential as an anticancer agent due to its low toxicity levels in vitro .
Study on Antitumor Activity
In a recent study published in Cancer Research, researchers synthesized a series of benzimidazole carbamates, including this compound. The study demonstrated that these compounds could significantly inhibit tumor growth in xenograft models when administered orally. Notably, the compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for brain tumors .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce apoptosis and promote cell survival through the modulation of apoptotic pathways and enhancement of antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
